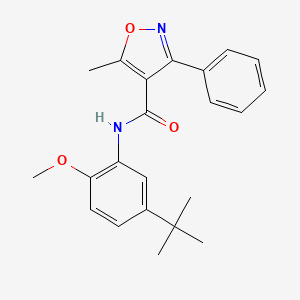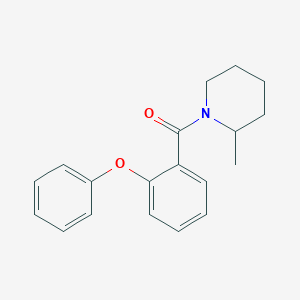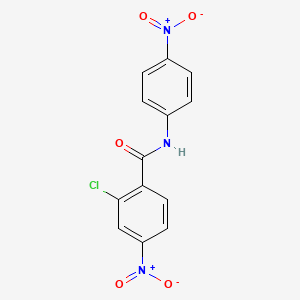
N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamide, also known as sulfaquinoxaline, is a chemical compound that belongs to the sulfa drugs class. It is widely used in the field of veterinary medicine as an antibacterial and antiprotozoal agent. Sulfaquinoxaline is a sulfonamide derivative that is known for its broad-spectrum activity against various bacterial and protozoal infections.
作用机制
The mechanism of action of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline involves the inhibition of bacterial and protozoal dihydropteroate synthase, which is an essential enzyme in the folate biosynthesis pathway. By inhibiting this enzyme, N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline prevents the synthesis of folic acid, which is required for the production of nucleic acids and proteins in bacteria and protozoa. This leads to the inhibition of bacterial and protozoal growth and replication.
Biochemical and Physiological Effects:
Sulfaquinoxaline has been shown to have a high degree of efficacy against various bacterial and protozoal infections. It has also been shown to have a low toxicity profile and is generally well-tolerated by animals. Sulfaquinoxaline has been found to be rapidly absorbed and distributed throughout the body, with high concentrations found in the liver, kidneys, and lungs.
实验室实验的优点和局限性
Sulfaquinoxaline has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it a cost-effective option for researchers. It also has a broad-spectrum activity, which makes it useful for studying a wide range of bacterial and protozoal infections. However, N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline has some limitations for lab experiments. It has been shown to have a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline has been shown to have some cross-resistance with other sulfa drugs, which may limit its usefulness in certain contexts.
未来方向
There are several potential future directions for the study of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline. One area of interest is the development of more effective and targeted formulations of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline for the treatment of bacterial and protozoal infections. Another area of interest is the exploration of the potential use of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline in the treatment of other diseases, such as cancer. Additionally, there is a need for further research into the mechanism of action of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline and its potential interactions with other drugs and compounds.
合成方法
The synthesis of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline involves the reaction of 3-isopropyl-4-methoxyaniline with diethyl sulfate, followed by the reaction of the resulting product with sulfanilic acid. The final product is obtained by the reaction of the intermediate product with sodium hydroxide. The overall synthesis process is a multistep process that requires careful control of reaction conditions and purification steps.
科学研究应用
Sulfaquinoxaline has been extensively studied for its antibacterial and antiprotozoal properties. It has been used to treat various bacterial infections, including respiratory and urinary tract infections, as well as protozoal infections such as coccidiosis in animals. Sulfaquinoxaline has also been studied for its potential use in the treatment of malaria in humans.
属性
IUPAC Name |
N,N-diethyl-4-methoxy-3-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-6-15(7-2)19(16,17)12-8-9-14(18-5)13(10-12)11(3)4/h8-11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPDTCVMWBJNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-methoxy-3-(propan-2-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-{[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5121842.png)
![2-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5121848.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide](/img/structure/B5121852.png)
![2-(2-{2-[2,4-bis(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5121859.png)
![4-isopropoxy-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5121871.png)
![3-chloro-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5121881.png)



![4-(4-bromophenyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5121913.png)
![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5121928.png)
![2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
